molecular formula C18H22N2O4S B2489514 N-(4-(dimethylamino)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 953941-23-6

N-(4-(dimethylamino)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2489514
CAS No.: 953941-23-6
M. Wt: 362.44
InChI Key: NDSMYCTXSXWIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(dimethylamino)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a key enzyme involved in the regulation of cellular processes through the deacetylation of non-histone substrates such as α-tubulin. This compound exhibits high specificity for HDAC6 over other HDAC isoforms, particularly class I HDACs, which makes it a valuable chemical probe for dissecting the unique biological functions of HDAC6. The primary research applications for this inhibitor are in oncology and neuroscience. In cancer research, it is utilized to investigate the role of HDAC6 in cell motility, metastasis, and the degradation of misfolded proteins via the aggresome pathway, offering a potential mechanism for inducing apoptosis in hematological and solid tumor models. Its selective action allows researchers to target HDAC6-mediated pathways without the broader epigenetic effects associated with pan-HDAC inhibition. In neurological research, due to HDAC6's role in tau phosphorylation and microtubule stability, this compound is a critical tool for studying its implications in neurodegenerative diseases like Alzheimer's. The compound's research value is underscored by its use in validating HDAC6 as a therapeutic target and in exploring combination therapies with proteasome inhibitors for enhanced anti-cancer efficacy [Source: https://patents.google.com/patent/US20190040054A1/en].

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-20(2)15-5-3-14(4-6-15)9-10-19-25(21,22)16-7-8-17-18(13-16)24-12-11-23-17/h3-8,13,19H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSMYCTXSXWIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzo-dioxine Moiety: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with suitable reagents.

    Introduction of the Sulfonamide Group: This step involves the reaction of the benzo-dioxine derivative with sulfonyl chloride in the presence of a base to form the sulfonamide.

    Attachment of the Dimethylamino Group: The final step involves the alkylation of the sulfonamide with a dimethylamino phenethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives depending on the reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Compounds similar to N-(4-(dimethylamino)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide have been studied for their anticancer properties. The Mannich bases derived from such compounds have shown promising cytotoxic effects against various cancer cell lines, including human breast cancer (MCF-7) and leukemia (HL-60) cells. Studies indicate that these compounds can exhibit IC50 values in the low micromolar range, suggesting significant potency against tumor cells .
  • Antimicrobial Properties :
    • The sulfonamide moiety is known for its antibacterial activity. Similar compounds have demonstrated effectiveness against a range of bacterial strains. Research indicates that modifications to the sulfonamide structure can enhance antibacterial activity, making it a candidate for further exploration in antibiotic development .
  • Neuropharmacological Effects :
    • The dimethylamino group is often associated with neuroactive properties. Compounds with similar structures have been investigated for their potential as dopamine D2 receptor antagonists. This suggests that this compound may be useful in treating disorders related to dopamine dysregulation, such as schizophrenia or Parkinson's disease .

Case Studies

Study Objective Findings
Mannich Bases as Anticancer AgentsEvaluate cytotoxicity of Mannich bases derived from similar structuresShowed selective toxicity towards human cancer cell lines with IC50 values < 10 µM
Antimicrobial Activity AssessmentInvestigate the antibacterial properties of sulfonamide derivativesEnhanced activity against Gram-positive and Gram-negative bacteria
Neuropharmacological EvaluationAssess the effects on dopamine receptorsPotential for use in neuropsychiatric disorders

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

N-{4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
  • Structure: Shares the 2,3-dihydrobenzo[b][1,4]dioxine-sulfonamide core but replaces the 4-(dimethylamino)phenethyl group with a 3,4-dimethylphenylsulfamoylphenyl moiety .
  • Synthesis : Prepared via sulfonamide coupling, similar to the target compound, but uses 3,4-dimethylaniline as the amine precursor.
  • Key Difference: The absence of a basic dimethylamino group reduces solubility in polar solvents compared to the target compound.
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (Compound 19)
  • Structure : Retains the dihydrobenzodioxine ring but replaces the sulfonamide-phenethyl chain with a 1,3,4-oxadiazole-linked trifluoromethylbenzamide group .
  • Synthesis : Uses 3-trifluoromethylbenzoic acid and oxadiazole-forming reagents (General Method B).
  • Key Difference : The oxadiazole ring and trifluoromethyl group enhance metabolic stability but reduce membrane permeability compared to the target compound.

Functional Group Modifications

N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-(1-oxa-2-azaspiro[4.7]dodec-2-en-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (Compound 4f)
  • Structure : A bis-sulfonamide with a spiro-annulated cyclooctane ring, creating a rigid 3D structure .
  • Synthesis : Method A (36% yield) or Method C (61% yield) using sulfonyl chloride derivatives.
  • Key Difference: The dual sulfonamide groups and spiro-ring confer high melting points (191–193°C) and low solubility in non-polar solvents, contrasting with the flexible phenethyl chain in the target compound .
N-(5-(5-(2-Methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (Compound 73)
  • Structure : Incorporates a thiophene-pyridinyl heterocycle linked to the sulfonamide core .
  • Synthesis : Prepared via General Procedure B (78% yield), utilizing 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride and a substituted pyridinylamine.

Pharmacological and Physicochemical Properties

Compound Melting Point (°C) Yield (%) Purity (%) Key Functional Groups
Target Compound (hypothetical data) 150–152* 65* 98* Phenethyl-dimethylamino
Compound 19 N/A N/A 95–100 Oxadiazole-trifluoromethyl
Compound 4f 191–193 36–61 >95 Bis-sulfonamide, spiro-annulated
Compound 73 N/A (yellow solid) 78 >95 Thiophene-pyridinyl

*Hypothetical data inferred from analogs.

  • Solubility: The dimethylamino group in the target compound likely improves aqueous solubility compared to halogenated analogs (e.g., Compound 19) but may reduce lipid bilayer penetration relative to non-polar derivatives like Compound 4f.

Biological Activity

N-(4-(dimethylamino)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzo[b][1,4]dioxine core, which is known for its diverse biological activities. The presence of the dimethylamino group enhances its lipophilicity and may influence its interaction with biological targets.

Anticholinesterase Activity

Research indicates that compounds with similar structures exhibit significant anticholinesterase activity. For instance, derivatives of 4-(dimethylamino)phenyl have shown potent inhibition against acetylcholinesterase (AChE), with IC50 values in the nanomolar range. A study highlighted a related compound, 3-(4-(dimethylamino)phenyl)-7-aminoalcoxy-coumarin, which demonstrated an IC50 of 20 nM against AChE, indicating that structural modifications can lead to enhanced bioactivity .

Selectivity and Toxicity

The selectivity index (SI) is crucial for evaluating the therapeutic potential of such compounds. For example, the aforementioned coumarin derivative exhibited an SI of 354 for AChE over butyrylcholinesterase (BuChE), suggesting a favorable profile for targeting AChE specifically while minimizing off-target effects . Furthermore, cytotoxicity assays indicated that effective compounds did not exhibit significant toxicity at concentrations up to 50 µM, supporting their potential as therapeutic agents .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of AChE : This leads to increased acetylcholine levels in synaptic clefts, enhancing cholinergic neurotransmission.
  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which could contribute to neuroprotective effects.

In Vivo Studies

In vivo studies involving related compounds have shown promising results in models of neurodegenerative diseases. For instance, animal models treated with AChE inhibitors demonstrated improved cognitive functions and reduced symptoms associated with conditions like Alzheimer's disease.

Structure-Activity Relationship (SAR)

SAR analysis has been pivotal in understanding how modifications to the chemical structure influence biological activity. The presence of the dimethylamino group has been linked to enhanced binding affinity for AChE due to increased electron density on the aromatic ring .

CompoundIC50 (AChE)SI (BuChE/AChE)Cytotoxicity (µM)
3-(4-(dimethylamino)phenyl)-7-aminoethoxy-coumarin20 nM354>50
This compoundTBDTBDTBD

Q & A

Q. What are the optimal synthetic routes and critical parameters for synthesizing N-(4-(dimethylamino)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide?

The synthesis involves multi-step reactions, typically starting with sulfonylation of the dihydrobenzo[b][1,4]dioxine scaffold followed by coupling with the dimethylamino-phenethyl moiety. Key parameters include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reactivity .
  • Temperature control : Reactions are conducted at room temperature or under reflux (60–120°C) to balance reactivity and side-product formation .
  • Purification : Flash chromatography or recrystallization is used to isolate intermediates and final products .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction completion and purity assessment .

Q. Table 1: Representative Synthesis Parameters

StepReagents/ConditionsMonitoring MethodYield Range
Sulfonylation4-Methylbenzenesulfonyl chloride, Na₂CO₃ (pH 9–10)TLC (EtOAc/hexane)60–75%
Amine couplingDMF, LiH, 25°C, 3–4 hrsHPLC (C18 column)50–65%

Q. How is the compound characterized structurally and functionally in academic research?

Comprehensive characterization employs:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions .
    • IR : Identifies functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹) .
  • Elemental analysis (CHN) : Validates molecular formula .
  • X-ray crystallography : Resolves 3D conformation and intermolecular interactions (if crystals are obtainable) .

Q. What methodologies are used to determine solubility and stability under experimental conditions?

  • Solubility : Measured via saturation shake-flask method in solvents (e.g., water, DMSO) at 25°C, quantified by UV-Vis spectroscopy .
  • Stability : Assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring of decomposition products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

SAR involves systematic modifications:

  • Substituent variation : Altering the dimethylamino-phenethyl group to modulate lipophilicity or hydrogen-bonding capacity .
  • Bioactivity assays : Test modified analogs against target enzymes (e.g., α-glucosidase) to correlate structural changes with inhibitory potency (IC₅₀ values) .
  • Computational modeling : QSAR models predict activity trends based on electronic (HOMO/LUMO) and steric parameters .

Q. What experimental designs resolve contradictions in reported biological activity data?

  • Dose-response validation : Replicate assays across multiple cell lines/enzymes (e.g., acetylcholinesterase vs. butyrylcholinesterase) to confirm selectivity .
  • Orthogonal assays : Combine enzymatic inhibition (e.g., fluorescence-based) with cellular viability assays (MTT) to distinguish direct target effects from cytotoxicity .
  • Meta-analysis : Compare data across studies using standardized protocols (e.g., fixed substrate concentrations) to minimize variability .

Q. How can molecular docking simulations improve understanding of enzyme inhibition mechanisms?

  • Target selection : Use crystal structures of enzymes (e.g., α-glucosidase PDB: 2ZEJ) for docking .
  • Software tools : AutoDock Vina or Schrödinger Suite simulate ligand-receptor binding, identifying key interactions (e.g., hydrogen bonds with catalytic residues) .
  • Validation : Compare docking scores (binding energy) with experimental IC₅₀ values to refine predictive models .

Q. What strategies validate analytical methods for quantifying the compound in biological matrices?

  • Calibration curves : Linear regression of spiked samples (e.g., plasma) across 1–100 µM, with R² > 0.99 .
  • Recovery tests : Assess extraction efficiency (>85%) via LC-MS/MS with deuterated internal standards .
  • Inter-laboratory validation : Cross-validate results using standardized protocols (e.g., FDA bioanalytical guidelines) .

Q. How do reaction conditions influence stereochemical outcomes in synthesis?

  • Chiral catalysts : Use (R)- or (S)-BINAP in asymmetric synthesis to control stereocenters .
  • Temperature effects : Low temperatures (0–5°C) may favor kinetic over thermodynamic product formation .
  • HPLC chiral columns : Resolve enantiomers (e.g., Chiralpak AD-H) to quantify enantiomeric excess .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.